N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide
N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide
Brand Name:
Vulcanchem
CAS No.:
59302-20-4
VCID:
VC0014724
InChI:
InChI=1S/C18H19IN2O4/c1-11(22)21-16(18(20)23)10-12-3-8-17(15(19)9-12)25-14-6-4-13(24-2)5-7-14/h3-9,16H,10H2,1-2H3,(H2,20,23)(H,21,22)/t16-/m0/s1
SMILES:
CC(=O)NC(CC1=CC(=C(C=C1)OC2=CC=C(C=C2)OC)I)C(=O)N
Molecular Formula:
C18H19IN2O4
Molecular Weight:
454.264
N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide
CAS No.: 59302-20-4
Cat. No.: VC0014724
Molecular Formula: C18H19IN2O4
Molecular Weight: 454.264
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59302-20-4 |
|---|---|
| Molecular Formula | C18H19IN2O4 |
| Molecular Weight | 454.264 |
| IUPAC Name | (2S)-2-acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide |
| Standard InChI | InChI=1S/C18H19IN2O4/c1-11(22)21-16(18(20)23)10-12-3-8-17(15(19)9-12)25-14-6-4-13(24-2)5-7-14/h3-9,16H,10H2,1-2H3,(H2,20,23)(H,21,22)/t16-/m0/s1 |
| Standard InChI Key | NAZUBNZIPYRLIN-INIZCTEOSA-N |
| SMILES | CC(=O)NC(CC1=CC(=C(C=C1)OC2=CC=C(C=C2)OC)I)C(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator